molecular formula C14H17Cl B2498769 1-(Chloromethyl)-3-(2-phenylethyl)bicyclo[1.1.1]pentane CAS No. 2287344-74-3

1-(Chloromethyl)-3-(2-phenylethyl)bicyclo[1.1.1]pentane

Cat. No.: B2498769
CAS No.: 2287344-74-3
M. Wt: 220.74
InChI Key: DXDLPBUFNVAHLP-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-(2-phenylethyl)bicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are characterized by their unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is often used in medicinal chemistry as a bioisostere for phenyl rings due to its ability to enhance metabolic stability and improve pharmacokinetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-3-(2-phenylethyl)bicyclo[1.1.1]pentane typically involves the generation of the bicyclo[1.1.1]pentane core, followed by functionalization at specific positions. One common method is the continuous flow synthesis of [1.1.1]propellane, which can be derivatized into various bicyclo[1.1.1]pentane species . This process involves the photochemical transformation of [1.1.1]propellane into valuable bicyclo[1.1.1]pentane derivatives .

Industrial Production Methods

Industrial production of bicyclo[1.1.1]pentane derivatives often employs continuous flow processes to achieve high throughput and scalability. These methods allow for the efficient production of gram quantities of selected bicyclo[1.1.1]pentane building blocks .

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-3-(2-phenylethyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Reaction conditions vary depending on the desired transformation but often involve standard organic synthesis techniques.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized bicyclo[1.1.1]pentane derivatives .

Scientific Research Applications

1-(Chloromethyl)-3-(2-phenylethyl)bicyclo[1.1.1]pentane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-(2-phenylethyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets and pathways. The bicyclo[1.1.1]pentane scaffold can mimic the spatial arrangement of phenyl rings, allowing it to interact with biological targets in a similar manner. This interaction can modulate the activity of enzymes, receptors, and other proteins involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Chloromethyl)-3-(2-phenylethyl)bicyclo[1.1.1]pentane is unique due to its chloromethyl functional group, which allows for further chemical modifications. This versatility makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

1-(chloromethyl)-3-(2-phenylethyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl/c15-11-14-8-13(9-14,10-14)7-6-12-4-2-1-3-5-12/h1-5H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDLPBUFNVAHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)CCl)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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